molecular formula C15H13F2NO B5735626 N-(2,5-difluorophenyl)-4-ethylbenzamide

N-(2,5-difluorophenyl)-4-ethylbenzamide

Cat. No.: B5735626
M. Wt: 261.27 g/mol
InChI Key: WOHCTRZWXCWVOX-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group and a 2,5-difluorophenyl amine moiety. The ethyl group at the para position of the benzene ring and the fluorine atoms at the 2 and 5 positions of the phenyl ring contribute to its unique physicochemical and biological properties. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and target binding affinity, while the ethyl group may influence steric effects and solubility .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-2-10-3-5-11(6-4-10)15(19)18-14-9-12(16)7-8-13(14)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHCTRZWXCWVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-4-ethylbenzamide typically involves the reaction of 2,5-difluoroaniline with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-difluorophenyl)-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where substituents like nitro or alkyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

N-(2,5-difluorophenyl)-4-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Benzamide Position 4) Fluorine Positions (Phenyl Ring) Key Properties/Biological Activities
This compound Ethyl 2,5 Enhanced lipophilicity, potential kinase inhibition (inferred)
N-(2,5-Difluorophenyl)-4-methoxybenzamide Methoxy 2,5 Increased polarity; moderate antimicrobial activity
N-(2,5-Difluorophenyl)-4-chlorobenzamide Chloro 2,5 Higher reactivity; possible cytotoxicity
N-(3,5-Difluorophenyl)-4-ethylbenzamide Ethyl 3,5 Altered target specificity due to fluorine positioning
N-(2,4-Difluorophenyl)-4-ethylbenzamide Ethyl 2,4 Improved solubility; anti-inflammatory potential

Impact of Substituent Groups

  • Ethyl vs. Methoxy groups increase polarity, favoring aqueous solubility, while chloro substituents may elevate reactivity in nucleophilic substitution reactions .
  • Fluorine Positioning : The 2,5-difluorophenyl configuration optimizes steric and electronic interactions with biological targets. For example, 3,5-difluoro analogs exhibit different enzyme inhibition profiles due to altered hydrogen-bonding capabilities .

Table 2: Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted)
This compound 275.3 ~160–165 (estimated) 3.8
N-(2,5-Difluorophenyl)-4-methoxybenzamide 277.2 ~145–150 2.9
N-(2,5-Difluorophenyl)-4-chlorobenzamide 281.7 ~170–175 4.1

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